5-(3-Nitrophenyl)isoxazole
Overview
Description
5-(3-Nitrophenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 3-nitrophenyl group. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of the nitro group in the phenyl ring enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenyl)isoxazole typically involves the following steps:
Nitration of Phenyl Isoxazole: The nitration of phenyl isoxazole can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Cycloaddition Reactions: Another method involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances the yield and purity of the final product while minimizing the formation of byproducts.
Chemical Reactions Analysis
Types of Reactions
5-(3-Nitrophenyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The isoxazole ring can undergo oxidation reactions, leading to the formation of oxazole derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Isoxazoles: Formed by nucleophilic aromatic substitution.
Oxazole Derivatives: Formed by oxidation of the isoxazole ring.
Scientific Research Applications
5-(3-Nitrophenyl)isoxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Material Science: It is employed in the development of novel materials with specific electronic and optical properties.
Agrochemicals: The compound is used in the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 5-(3-Nitrophenyl)isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, altering the electronic properties of the compound and enabling it to modulate biological pathways. The isoxazole ring can also interact with active sites of enzymes, inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Nitrophenyl)isoxazole
- 5-(2-Nitrophenyl)isoxazole
- 4-Nitro-5-(4-nitrophenyl)isoxazole
Uniqueness
5-(3-Nitrophenyl)isoxazole is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its isomers, it exhibits distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-(3-nitrophenyl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-3-1-2-7(6-8)9-4-5-10-14-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDHTIOOORKVRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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